molecular formula C14H12N4 B8617147 N-benzylpyrido[4,3-d]pyrimidin-4-amine

N-benzylpyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B8617147
M. Wt: 236.27 g/mol
InChI Key: XZPCYVKAGQFORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylpyrido[4,3-d]pyrimidin-4-amine is a chemical compound based on a pyrimidine core structure, offered for research and further manufacturing applications. The pyrimidine scaffold is of significant interest in medicinal chemistry, as it is a fundamental building block in nature and is known to exhibit a wide range of pharmacological activities . Pyrimidine derivatives, in general, have been extensively studied for their anti-inflammatory properties. Research suggests that such compounds can mediate anti-inflammatory effects by inhibiting the expression and activity of key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . This makes the pyrimidine structure a valuable template for the development of new therapeutic agents. The specific substitution with a benzyl group on the pyrimidine-4-amine position is a common modification explored in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties. This product is intended for research purposes in laboratory settings only and is not meant for diagnostic or therapeutic use in humans or animals. Researchers can use this compound as a key intermediate or precursor in synthetic chemistry or as a reference standard in biological screening assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

N-benzylpyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12N4/c1-2-4-11(5-3-1)8-16-14-12-9-15-7-6-13(12)17-10-18-14/h1-7,9-10H,8H2,(H,16,17,18)

InChI Key

XZPCYVKAGQFORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NC=C3

Origin of Product

United States

Biological Activities and Preclinical Pharmacological Investigations

Overview of Biological Activities Associated with Pyrido[4,3-d]pyrimidine (B1258125) Derivatives

The fused heterocyclic ring system of pyrido[4,3-d]pyrimidine is a versatile scaffold that has attracted considerable attention in medicinal chemistry. nih.gov Its structural similarity to purines allows these compounds to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. nih.gov

Anticancer Potential

A significant area of investigation for pyrido[4,3-d]pyrimidine derivatives is their potential as anticancer agents. nih.govrsc.org Numerous studies have demonstrated the antiproliferative activity of various substituted pyrido[4,3-d]pyrimidines against a range of human cancer cell lines. nih.govresearchgate.net The anticancer effects of these compounds are often attributed to their ability to interfere with key cellular processes involved in cancer progression. researchgate.net For instance, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell cycle progression. researchgate.net The structural diversity that can be achieved through substitution on the pyrido[4,3-d]pyrimidine core allows for the fine-tuning of their anticancer activity and selectivity. nih.gov

Antimicrobial Activities

The pyrido[4,3-d]pyrimidine scaffold has also been explored for its antimicrobial properties. nih.govnih.gov Derivatives of this class have shown activity against various pathogenic microorganisms, including bacteria and fungi. nih.govwjarr.com The mechanism of their antimicrobial action is thought to involve the inhibition of essential microbial enzymes or interference with microbial DNA replication. nih.gov The broad spectrum of potential antimicrobial activity makes these compounds interesting candidates for the development of new anti-infective agents. nih.gov

Antiviral Properties

In addition to anticancer and antimicrobial activities, some pyrido[4,3-d]pyrimidine derivatives have been investigated for their antiviral potential. nih.gov Research in this area has explored their ability to inhibit the replication of various viruses. nih.govlookchem.com The interaction of these compounds with viral enzymes or nucleic acids is a potential mechanism for their antiviral effects. nih.gov While this area is less explored compared to their anticancer properties, the existing findings suggest that the pyrido[4,3-d]pyrimidine scaffold could serve as a basis for the development of novel antiviral drugs. lookchem.comirispublishers.com

Molecular Mechanisms of Action and Specific Target Identification

The diverse biological activities of pyrido[4,3-d]pyrimidine derivatives are a result of their interaction with various molecular targets within the cell. A primary mechanism of action for many of these compounds is the inhibition of protein kinases. nih.govnih.gov

Diverse Kinase Inhibition Profiles

Protein kinases are a large family of enzymes that play a critical role in regulating numerous cellular processes, including cell growth, proliferation, differentiation, and survival. rsc.org Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrido[4,3-d]pyrimidine derivatives, due to their structural resemblance to the ATP (adenosine triphosphate) molecule that kinases utilize, can act as competitive inhibitors, blocking the kinase's activity. nih.gov Different substitution patterns on the pyrido[4,3-d]pyrimidine core can lead to varying degrees of potency and selectivity against different kinases. rsc.orgnih.gov

One of the most well-studied targets for pyrido[4,3-d]pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family. nih.govnih.gov EGFR is frequently overexpressed or mutated in various types of cancer, leading to uncontrolled cell growth and proliferation. nih.gov Several studies have reported on pyrido[4,3-d]pyrimidine and structurally related pyrido[2,3-d]pyrimidine (B1209978) derivatives as potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov

For instance, a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines were designed as inhibitors of EGFR tyrosine kinase. These compounds demonstrated potent inhibition of the isolated enzyme and EGFR autophosphorylation in A431 cells, a human epidermoid carcinoma cell line. nih.gov The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

While specific IC50 values for N-benzylpyrido[4,3-d]pyrimidin-4-amine are not available, data for related pyrido[4,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives highlight the potential of this scaffold.

Table 1: EGFR Tyrosine Kinase Inhibitory Activity of Selected Pyrido[4,3-d]pyrimidine and Related Derivatives

Compound ClassSpecific Derivative Example (if available)TargetIC50 (nM)Reference
Tetrahydropyrido[4,3-d]pyrimidineCompound 7EGFR8 nih.gov
Tetrahydropyrido[4,3-d]pyrimidineCompound 10EGFR8 nih.gov
7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidinesN/AEGFR (isolated enzyme)0.5-10 nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-oneCompound 8aEGFRWT99 nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-oneCompound 8aEGFRT790M123 nih.gov

This table presents data for structurally related compounds to illustrate the potential activity of the pyrido[4,3-d]pyrimidine scaffold. Data for this compound is not available.

The data indicates that substitutions on the pyrido[4,3-d]pyrimidine core can significantly influence EGFR inhibitory activity, with some derivatives exhibiting potent inhibition in the nanomolar range. nih.govnih.gov This makes the pyrido[4,3-d]pyrimidine scaffold a promising starting point for the design of novel EGFR inhibitors for cancer therapy.

KRAS-G12D Inhibition

The KRAS-G12D mutation is a key driver in many cancers, particularly pancreatic cancer, and represents a challenging therapeutic target. mdpi.com Recent studies have focused on developing novel inhibitors targeting this mutation, with the pyrido[4,3-d]pyrimidine scaffold emerging as a promising framework.

Researchers have designed and synthesized a series of compounds with pyrimidine (B1678525), pyrido[4,3-d]pyrimidine, and tetrahydropyrido[3,4-d]pyrimidine cores to target KRAS-G12D. mdpi.comnih.gov In vitro antiproliferative assays against the KRAS-G12D-mutated pancreatic cancer cell line (Panc-1) showed that several of these derivatives exhibited moderate to potent activity. mdpi.com For instance, one compound featuring a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core demonstrated selective anti-proliferation in Panc-1 cells with an IC₅₀ value of 1.40 μM, showing 4.9-fold greater selectivity over wild-type cells. mdpi.comnih.gov Another derivative showed potent enzymatic inhibition of KRAS-G12D with an IC₅₀ of 0.009 μM. mdpi.comnih.gov These findings underscore the potential of the broader pyridopyrimidine scaffold in developing targeted therapies against specific oncogenic mutations.

Table 1: Antiproliferative Activity of Pyrido[4,3-d]pyrimidine Derivatives Against KRAS-mutated Cell Lines mdpi.comnih.gov
CompoundCore StructurePanc-1 (KRAS-G12D) IC₅₀ (μM)HCT116 (KRAS-G13D) IC₅₀ (μM)A549 (WT) IC₅₀ (μM)
10c5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine1.405.136.88
10k5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine2.22>20>20
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Enzyme Inhibition

The pyrido[4,3-d]pyrimidine scaffold has been identified in scientific reviews as a class of compounds capable of inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). jocpr.com These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govresearchgate.net While the potential for this activity is noted, detailed studies quantifying the specific potency (e.g., IC₅₀ values) of pyrido[4,3-d]pyrimidine derivatives were not prominent in the reviewed literature. jocpr.com

Inhibition of Cell Signaling Transduction Pathways

A primary mechanism through which pyridopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. nih.govmdpi.com The pyrido[4,3-d]pyrimidine structure is the core of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. mdpi.com These kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma. mdpi.com By blocking this pathway, such inhibitors can effectively halt tumor cell proliferation and survival. The broader class of pyridopyrimidines has been shown to target a variety of other kinases involved in oncogenesis, including Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase. rsc.orgnih.gov

Modulation of Cellular Functions, including Cell Proliferation, Differentiation, and Apoptosis

The inhibition of key signaling pathways by pyridopyrimidine derivatives directly impacts fundamental cellular functions. A desired outcome of anticancer therapy is the selective induction of apoptosis (programmed cell death) in malignant cells. Numerous studies on related pyrazolo[3,4-d]pyrimidine and isoxazolo[5,4-d]pyrimidine (B13100350) derivatives have demonstrated their ability to inhibit cancer cell proliferation and trigger apoptosis. nih.govnih.govresearchgate.net

The mechanism often involves the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential and subsequent activation of caspases (e.g., caspase-3/7), key executioner enzymes in the apoptotic cascade. nih.govresearchgate.net This process results in DNA fragmentation and cell death. Furthermore, these compounds can arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating. nih.gov

Interactions with Other Biological Targets (e.g., enzymes, receptors)

The versatility of the pyridopyrimidine scaffold allows its derivatives to interact with a diverse range of biological targets beyond kinases.

Topoisomerase II: Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as a new class of human topoisomerase II inhibitors. This enzyme is a well-validated target for cancer therapy, as its inhibition leads to double-stranded DNA breaks and activates apoptosis in cancer cells. nih.gov

Dihydrofolate Reductase (DHFR): Certain pyridopyrimidine derivatives are known to inhibit DHFR, an essential enzyme for DNA synthesis and methylation. By blocking this enzyme, these compounds can halt the replication of rapidly dividing cancer cells. nih.gov

Cyclin-Dependent Kinases (CDKs): In silico studies have suggested that novel 2,5-piperazino substituted pyrido[4,3-d]pyrimidines could serve as promising therapeutic agents for inhibiting CDK-1, a key regulator of the cell cycle, particularly in pancreatic cancer. researchgate.net

In Vitro Selectivity and Potency against Cancer Cell Lines

Derivatives of pyridopyrimidine and structurally similar fused pyrimidines have been extensively evaluated against large panels of human cancer cell lines, often demonstrating high potency and selectivity for certain cancer types. nih.govnih.gov

Selective Inhibition against Specific Cancer Cell Lines (e.g., breast cancer, renal cancer, pancreatic cancer)

Preclinical studies have highlighted the efficacy of various pyridopyrimidine analogs against specific cancer cell lines, indicating the therapeutic potential of this chemical class.

Renal Cancer: A series of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives showed significant inhibitory activity against renal cancer cell lines. One of the most potent compounds was found to be more effective than the standard drugs sunitinib (B231) and sorafenib (B1663141) against the UO-31 renal cancer cell line. nih.govrsc.org

Breast Cancer: A study of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives identified compounds with highly selective inhibitory effects against the growth of breast cancer cell lines, including MDA-MB-468 and MCF-7. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine derivatives have shown remarkable cytotoxicity against MCF-7 cells, with IC₅₀ values in the sub-micromolar range. rsc.org

Pancreatic Cancer: As mentioned previously, derivatives of pyrido[4,3-d]pyrimidine have been specifically designed to target KRAS-G12D-mutated pancreatic cancer cells (Panc-1), showing potent and selective antiproliferative activity. mdpi.comnih.gov

Table 2: In Vitro Activity of Representative Fused Pyrimidine Derivatives Against Specific Cancer Cell Lines
Compound ClassCancer TypeCell LineActivity (IC₅₀ / GI₅₀)Reference
Pyrido[4,3-d]pyrimidine derivativePancreaticPanc-11.40 µM mdpi.comnih.gov
Pyrido[3,4-d]pyrimidine derivativeBreastMCF-7Selective Inhibition (GI₅₀ < 10 µM) nih.gov
Pyrido[3,4-d]pyrimidine derivativeBreastMDA-MB-468Selective Inhibition (GI₅₀ < 10 µM) nih.gov
Pyrido[2,3-d]pyrimidine derivativeBreastMCF-70.57 µM rsc.org
4-Aminopyrazolo[3,4-d]pyrimidine derivativeRenalUO-31Potent Inhibition (IC₅₀ < Sunitinib) nih.govrsc.org

Structure Activity Relationship Sar Studies of N Benzylpyrido 4,3 D Pyrimidin 4 Amine and Analogs

Influence of N-Benzylamine Substitutions on Biological Activity

Modifications to the N-benzylamine portion of the molecule have a profound impact on biological activity. Studies on analogous N-benzyl-2-phenylpyrimidin-4-amine derivatives, which act as inhibitors of the USP1/UAF1 deubiquitinase complex, have demonstrated the importance of the substituent pattern on the benzyl (B1604629) ring. nih.gov

The introduction of various functional groups at different positions of the benzyl ring can alter the compound's potency. For instance, in a series of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines, which are analogous structures, the nature and position of substituents on the aniline (B41778) ring (a proxy for the benzyl ring) were critical for kinase inhibitory activity. researchgate.net A flexible N-H linker between the core and the aniline ring was noted to be important for allowing the proper orientation of the ring into the hydrophobic pocket of the target enzyme. researchgate.net

Similarly, in a series of pyrimidin-2-amine derivatives designed as PLK4 inhibitors, the introduction of a hydrogen bond donor on the benzene (B151609) ring significantly increased binding and inhibitory activity. nih.gov This suggests that for N-benzylpyrido[4,3-d]pyrimidin-4-amine analogs, substituents capable of forming hydrogen bonds could enhance target engagement.

Table 1: Effect of N-Benzyl Ring Substitutions on Biological Activity of Analogous Compounds

Analog SeriesSubstituent on Benzyl/Aryl RingTargetActivity (IC50)Reference
Pyrido[2,3-d]pyrimidine (B1209978)2,6-dichlorophenylKinasePotent Activity mdpi.com
Pyrido[2,3-d]pyrimidine3-(hydroxymethyl)phenylKinasePotent Activity mdpi.com
Thieno[2,3-d]pyrimidine (B153573)N-methylpyrazoleEGFRL858R/T790M0.087 µM nih.gov
Pyrimidin-2-amine(unspecified H-bond donor)PLK40.0174 µM nih.gov

Impact of Substituents on the Pyrido[4,3-d]pyrimidine (B1258125) Core

Alterations to the core pyrido[4,3-d]pyrimidine structure are a key strategy for modulating biological activity. Research on various pyridopyrimidine isomers has shown that the placement of nitrogen atoms within the pyridine (B92270) ring and the nature of substituents on the core scaffold are critical determinants of potency and selectivity. mdpi.com

For example, in a study of pyrido[3,4-d]pyrimidine (B3350098) derivatives, the introduction of a 6-furanyl group resulted in comparable activity to the unsubstituted parent compound, while adding a methyl group to the furan (B31954) led to a complete loss of activity. mdpi.com This highlights a high degree of sensitivity to even minor steric changes on the core. Furthermore, introducing an amino group at position 6 also resulted in a total loss of CXCR2 antagonistic activity, demonstrating that specific substitutions can be detrimental. mdpi.com

In another series of pyrido[3,4-d]pyrimidine analogs, an electron-withdrawing substituent (e.g., 4-chloro) was found to be more favorable for growth inhibition against the UO31 renal cancer cell line compared to an unsubstituted or electron-donating group. nih.gov This indicates that the electronic properties of substituents on the core play a significant role. Studies on related pyrazolo[3,4-d]pyrimidines also showed that N-alkylation of the pyrazole (B372694) ring was a viable strategy to produce potent antiproliferative agents. nih.gov

Correlation between Molecular Structure and Observed Biological Potency

A strong correlation often exists between the specific molecular structure of these analogs and their measured biological potency. For N-benzyl-2-phenylpyrimidin-4-amine derivatives, a direct relationship was observed between the compounds' IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.gov

In the development of EGFR inhibitors based on a thieno[2,3-d]pyrimidine core, it was found that compounds with an N-methylpyrazole substitution exhibited superior cellular activity compared to those with a thienopiperidine structure. nih.gov Furthermore, the addition of a chlorine atom to the acrylamide (B121943) side chain enhanced the activity against A549 and NCI-H1975 cells. nih.gov This demonstrates a clear structure-potency relationship where specific combinations of core and substituent lead to optimized activity.

Similarly, for a series of 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidines, specific substitutions at the 4-position led to nanomolar antiproliferative effects, with the most potent compound being 1.6-fold more active than the lead structure. mdpi.com

Table 2: Correlation of Structural Features with Biological Potency in Analogous Scaffolds

ScaffoldKey Structural FeatureEffect on PotencyReference
Pyrido[3,4-d]pyrimidine6-furanyl groupMaintained activity mdpi.com
Pyrido[3,4-d]pyrimidine6-(5-methylfuran-2-yl) groupComplete loss of activity mdpi.com
Thieno[2,3-d]pyrimidineN-methylpyrazole substitutionSuperior activity vs. thienopiperidine nih.gov
Pyrido[2,3-d]pyrimidineEthyl group on N8Four-fold better activity than N8-methyl mdpi.com

Rationalization of SAR through Ligand-Target Interaction Analysis

Understanding the interactions between the ligand and its biological target at a molecular level is essential for rationalizing the observed SAR. Molecular docking studies and X-ray crystallography provide insights into the binding modes of these inhibitors.

For pyrimidine-based PLK4 inhibitors, molecular docking showed that the aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase. The substituents are then oriented into a hydrophobic cavity and a solvent-exposed region, respectively. nih.gov This binding model explains why modifications to these substituents directly impact inhibitory potency.

In the case of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines, the flexibility of the N-H linker is crucial. It allows the aniline ring to adopt a proper orientation within a hydrophobic pocket located behind the ATP-binding site of the target kinase. researchgate.net Structural analysis of a closely related analog, N-benzylthieno[3,2-d]pyrimidin-4-amine, revealed that the molecule's conformation is stabilized by intramolecular hydrogen bonds and that intermolecular N—H···N hydrogen bonds link molecules into chains. researchgate.net The dihedral angle between the benzyl ring and the thienopyrimidine core was found to be significant, suggesting that this spatial arrangement is important for packing and potentially for receptor binding. researchgate.net Docking studies of pyrazolo[3,4-d]pyrimidine derivatives suggested that their antiproliferative activity could be attributed to the formation of intermolecular hydrogen bonds with DNA topoisomerase. nih.gov

These analyses provide a structural basis for the observed SAR, enabling the rational design of new, more potent analogs of this compound.

Computational and Structural Biology Approaches in Compound Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For N-benzylpyrido[4,3-d]pyrimidin-4-amine and its analogs, docking simulations are crucial for visualizing and analyzing their interactions within the active site of a target protein, such as a kinase.

Once a binding mode is predicted, the specific non-covalent interactions that stabilize the ligand-receptor complex can be identified. For the pyrido[4,3-d]pyrimidine (B1258125) class of compounds, hydrogen bonds are fundamentally important for anchoring the molecule within the active site. nih.gov For instance, the nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, often interacting with the backbone amide groups of the kinase hinge region. mdpi.com In a study on related KRAS-G12D inhibitors, the protonated amine moieties were found to form critical hydrogen bonds with key aspartate and glycine residues. nih.gov The benzyl (B1604629) group can also participate in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket.

Table 1: Predicted Intermolecular Interactions for a Pyrido[4,3-d]pyrimidine Analog in the KRAS-G12D Binding Site

Interacting Ligand GroupReceptor ResidueInteraction Type
Protonated Diazabicyclo OctaneAsp12Hydrogen Bond
Protonated Diazabicyclo OctaneGly60Hydrogen Bond
Heterocyclic CoreVariousHydrophobic Interactions
Substituted MoietiesGlu92, His95Hydrogen Bond
Data sourced from studies on KRAS-G12D inhibitors. nih.gov

Docking programs use scoring functions to estimate the binding affinity (ΔG) between a ligand and its receptor. This score is calculated based on the intermolecular interactions, such as hydrogen bonds and van der Waals forces, as well as intramolecular energies of the ligand. samipubco.com A lower (more negative) binding energy score typically indicates a more favorable and potent interaction. This allows for the rapid virtual screening of many compounds and helps prioritize which derivatives of this compound should be synthesized and tested experimentally. For example, structure-based design efforts on related pyrimidine derivatives used these computational predictions to successfully enhance inhibitory activity by orders of magnitude. researchgate.net

Homology Modeling for Receptor Structure Elucidation

Molecular docking and other structure-based design techniques require a three-dimensional (3D) structure of the target receptor. When an experimental structure (from X-ray crystallography or cryo-EM) is unavailable, homology modeling can be used to build a predictive 3D model. nih.gov This technique relies on the amino acid sequence of the target protein and a known experimental structure of a homologous protein (a "template").

The process involves aligning the target sequence with the template sequence, copying the coordinates of the aligned residues, and building the non-aligned regions, such as loops. nih.govresearchgate.net The resulting model is then refined using energy minimization to ensure it has a stereochemically sound and energetically favorable conformation. yasara.org This modeled structure of the receptor can then be used for docking studies with this compound to predict its binding mode and guide further drug design efforts. samipubco.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating the solvated ligand-receptor complex for nanoseconds or longer, researchers can assess the stability of the predicted binding pose and the persistence of key intermolecular interactions. samipubco.com

Analysis of the MD trajectory can reveal important information, such as the flexibility of the ligand in the binding site, the stability of hydrogen bonds, and conformational changes in the protein upon ligand binding. nih.gov For pyrido[3,4-d]pyrimidine (B3350098) inhibitors of the Mps1 kinase, MD simulations were used to validate docking results and confirm that key hydrogen bonds with residues like Gly605 remained stable throughout the simulation, indicating a strong and persistent interaction. mdpi.com

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescription
Root Mean Square Deviation (RMSD)Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating structural stability.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues or atoms over time, highlighting flexible regions of the protein.
Hydrogen Bond OccupancyCalculates the percentage of simulation time a specific hydrogen bond is maintained, indicating its strength and stability.
Radius of Gyration (Rg)Measures the compactness of the protein structure, which can indicate conformational changes upon ligand binding. nih.gov

Application of Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is an iterative process that leverages the structural insights gained from techniques like molecular docking and MD simulations to design novel compounds with improved properties. researchgate.net The cycle begins with identifying the binding mode of a lead compound, such as this compound.

Computational analysis of its complex with the target receptor reveals opportunities for optimization. For example, if an unoccupied hydrophobic pocket is identified near the benzyl group, medicinal chemists can design derivatives with larger or different hydrophobic substituents to fill that pocket and increase van der Waals interactions, thereby improving binding affinity. nih.gov Similarly, if a key hydrogen bond is predicted to be weak, the core scaffold can be modified to include better hydrogen bond donors or acceptors. nih.gov These newly designed compounds are then synthesized and tested, and the most promising ones are co-crystallized with the target or subjected to further computational analysis, continuing the design cycle until a compound with the desired activity and properties is achieved. nih.gov

Medicinal Chemistry and Analog Development

Design of Novel Series of Pyrido[4,3-d]pyrimidine (B1258125) Derivatives for Therapeutic Applications

The design of novel pyrido[4,3-d]pyrimidine derivatives is often guided by structure-based drug design principles, targeting specific enzymes or receptors implicated in disease. nih.govnih.gov This class of compounds has garnered significant interest for its potential in treating cancer, inflammatory disorders, and viral infections. ontosight.ai The core scaffold, a fusion of pyridine (B92270) and pyrimidine (B1678525) rings, serves as a versatile template for developing targeted inhibitors. nih.govresearchgate.net

One prominent therapeutic application is the development of kinase inhibitors. ontosight.ainih.gov For instance, derivatives have been designed to target KRAS-G12D, a mutation that drives a significant percentage of pancreatic and biliary cancers. nih.govnih.gov The design strategy often involves creating a library of compounds with diverse substituents at various positions on the pyrido[4,3-d]pyrimidine core to explore the structure-activity relationship (SAR) and identify potent lead compounds. lookchem.comresearchgate.net

In a study aimed at developing KRAS-G12D inhibitors, researchers designed a series of compounds featuring the pyrido[4,3-d]pyrimidine core. nih.govnih.gov The design principle was to identify molecules that could form critical hydrogen bonds within the target's binding pocket. Molecular docking simulations are frequently employed to elucidate these binding modes and guide the design of more effective inhibitors. nih.govnih.gov The versatility of the scaffold allows for its incorporation into polycyclic systems, enhancing the potential for creating diverse therapeutic agents. nih.gov

Strategies for Structural Optimization and Diversification of the Scaffold

Structural optimization and diversification are crucial for transforming a lead compound into a viable drug candidate. For the pyrido[4,3-d]pyrimidine scaffold, these strategies involve systematic modifications to improve potency, selectivity, and pharmacokinetic properties. lookchem.comnih.gov The pyrido[4,3-d]pyrimidine template possesses five potential substitution sites (R2, R4, R5, R7, and R8), offering extensive possibilities for chemical modification. lookchem.com

A common strategy is "scaffold hopping," where the core is modified to identify novel chemical series with improved properties. nih.gov For example, a series of tetrahydropyrido[4,3-d]pyrimidine derivatives was identified as potent Smoothened (Smo) antagonists through this approach, demonstrating improved potency and solubility compared to the existing drug, vismodegib. nih.gov

Key optimization strategies include:

Substitution at Position 4: Selective displacement of groups at the C4 position with various anilines and other amines has been a successful method for generating libraries of diverse analogs. researchgate.net

Substitution at other positions (2, 5, 7, 8): Varying substituents at other positions allows for fine-tuning of the molecule's properties. For example, position 2 can be diversified using different orthoesters, while position 5 can be modified through palladium-catalyzed reactions. lookchem.com

Ring System Modification: Creating related scaffolds, such as tetrahydropyrido[4,3-d]pyrimidines, can lead to compounds with different pharmacological profiles. nih.govnih.gov

These diversification efforts are essential for exploring the chemical space around the scaffold and establishing a clear structure-activity relationship (SAR), which guides further optimization. lookchem.comresearchgate.net

Development of Targeted Inhibitors Based on the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine scaffold has proven to be a highly effective framework for developing targeted inhibitors, particularly against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. ontosight.ainih.govacs.org

Kinase Inhibitors: Several derivatives have been identified as potent inhibitors of various kinases.

KRAS-G12D Inhibitors: The pyrido[4,3-d]pyrimidine scaffold was a starting point for developing noncovalent inhibitors of the KRAS G12D oncoprotein. researchgate.net A key analog, MRTX1133, emerged from this work, showing high potency against cell lines with this mutation. researchgate.net Another study synthesized a series of novel KRAS-G12D inhibitors, with compound 10k showing potent enzymatic inhibition with an IC50 of 0.009 μM. nih.govnih.gov

Multikinase Inhibitors: New pyridothiopyranopyrimidine derivatives, which are structurally related to the pyrido[4,3-d]pyrimidine core, have been discovered as multikinase inhibitors with high potency against VEGFR-2 KDR and antiproliferative effects on various human tumor cell lines. acs.org

Wee1 Inhibitors: Pyrido[4,3-d]pyrimidinone derivatives have been developed as novel inhibitors of the Wee1 kinase, a key regulator of the cell cycle. One such compound demonstrated remarkable selectivity for Wee1 over other kinases. researchgate.net

Topoisomerase II Inhibitors: Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as a new chemical class of human topoisomerase II (topoII) inhibitors, representing a promising starting point for novel anticancer drugs. nih.gov

The table below summarizes the activity of selected targeted inhibitors based on the pyrido[4,3-d]pyrimidine and related scaffolds.

CompoundTargetActivity (IC50)Cell LineReference
10c KRAS-G12D (antiproliferative)1.40 μMPanc1 nih.gov, nih.gov
10k KRAS-G12D (enzymatic)0.009 μM- nih.gov, nih.gov
Compound 24 Smoothened (Hh signaling)More potent than vismodegibNIH3T3-GRE-Luc nih.gov
ARN21929 Topoisomerase II4.5 μM- nih.gov

Derivatization into Proteolysis-Targeting Chimeras (PROTACs)

A cutting-edge strategy in drug discovery is the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The pyrido[4,3-d]pyrimidine scaffold has been successfully utilized as a warhead for designing PROTACs.

In a study targeting the KRAS-G12D protein, potent inhibitors based on the pyrido[4,3-d]pyrimidine scaffold were used as a starting point for PROTAC development. nih.govnih.gov The lead inhibitor, 10k , was derivatized by conjugating it with E3 ligase linkers to create two novel PROTACs, 26a and 26b . nih.gov

The aim of this derivatization was to evaluate if a degradation-based approach could offer a therapeutic advantage. nih.gov However, the initial PROTACs synthesized exhibited reduced potency compared to the parent inhibitor. nih.govnih.gov The antiproliferative IC50 values for the PROTACs were in the 3-5 μM range, whereas the parent compound 10k had an IC50 of 2.22 μM in the same assay. nih.gov This reduction in potency was potentially attributed to impaired membrane permeability of the larger PROTAC molecules. nih.govnih.gov

Despite the initial results, this research demonstrates the feasibility of converting pyrido[4,3-d]pyrimidine-based inhibitors into PROTACs. It also provides valuable insights for the future design of KRAS-targeted drugs, highlighting that further optimization of the linker and E3 ligase ligand is necessary to achieve effective protein degradation. nih.govnih.gov

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The pyrido[4,3-d]pyrimidine (B1258125) core is a versatile pharmacophore with the potential to interact with a multitude of biological targets, many of which may still be undiscovered. While research on the specific N-benzyl derivative is nascent, studies on analogous structures provide valuable insights into its potential mechanisms of action.

One key area of investigation is its potential as a kinase inhibitor. The structural resemblance of the pyrazolo[3,4-d]pyrimidine scaffold, a close analogue, to the adenine (B156593) ring of ATP suggests its ability to bind to the ATP-binding site of various kinases. mdpi.comresearchgate.netnih.gov This bioisosteric relationship is a cornerstone for designing inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.com For instance, derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both critical targets in oncology. nih.gov Future research should, therefore, focus on screening N-benzylpyrido[4,3-d]pyrimidin-4-amine and its analogues against a broad panel of kinases to identify novel inhibitory activities.

Another promising avenue is the investigation of its role as a topoisomerase II inhibitor. Human topoisomerase II is a well-validated target for cancer therapy, and recent studies have identified tetrahydropyrido[4,3-d]pyrimidine derivatives as novel inhibitors of this enzyme. nih.gov One such derivative, ARN21929, demonstrated promising in vitro potency and favorable pharmacokinetic properties, highlighting the potential of this chemical class in developing anticancer agents that may circumvent the side effects associated with current topoisomerase II poisons. nih.gov

Furthermore, the pyrido[4,3-d]pyrimidine scaffold could be explored for its activity against other novel targets. For example, recent drug design efforts have focused on developing inhibitors for KRAS-G12D, a prevalent mutation in several cancers. nih.gov Compounds featuring a pyrido[4,3-d]pyrimidine core have been designed and synthesized as potential KRAS-G12D inhibitors, with some demonstrating selective anti-proliferative activity. nih.gov This suggests that this compound could serve as a foundational structure for developing inhibitors against this challenging oncogenic protein.

The following table summarizes the potential biological targets for the this compound scaffold based on research on analogous structures.

Potential Biological TargetRationale for ExplorationTherapeutic Area
Protein Kinases (e.g., EGFR, VEGFR)Structural similarity to ATP, allowing for competitive inhibition at the kinase domain. mdpi.comresearchgate.netnih.govCancer
Human Topoisomerase IIDerivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have shown inhibitory activity. nih.govCancer
KRAS-G12DThe pyrido[4,3-d]pyrimidine core has been used to design inhibitors of this oncogenic mutant protein. nih.govCancer

Advanced Computational Studies for Enhanced Compound Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into ligand-receptor interactions and guiding the design of more potent and selective compounds. For this compound, advanced computational studies can play a pivotal role in its optimization.

Molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives within the active sites of various biological targets. For example, docking studies on a tetrahydropyrido[4,3-d]pyrimidine derivative, ARN21929, revealed well-defined binding modes at both the DNA cleavage and ATP-binding sites of Topoisomerase II. nih.gov These studies identified key interactions, such as cation-π interactions and hydrogen bonds, that stabilize the ligand-protein complex. nih.gov Similar in silico approaches can be applied to this compound to understand its potential interactions with targets like kinases and KRAS-G12D.

Density Functional Theory (DFT) is another computational method that can provide valuable information on the electronic properties of molecules. nih.gov DFT calculations can be used to determine parameters such as HOMO-LUMO energies and electrostatic potential maps, which can help in understanding the reactivity and intermolecular interactions of the compound. nih.govresearchgate.net

These computational approaches can guide the rational design of new derivatives with improved activity and selectivity. By understanding the structure-activity relationships (SAR) at a molecular level, medicinal chemists can make informed decisions on which modifications to the this compound scaffold are most likely to lead to enhanced therapeutic properties.

Development of Novel and Efficient Synthetic Methodologies for Scaffold Exploration

The exploration of the therapeutic potential of the this compound scaffold is intrinsically linked to the availability of efficient and versatile synthetic methods. The development of novel synthetic routes will enable the generation of a diverse library of derivatives for biological screening.

The synthesis of related pyrazolo[4,3-d]pyrimidine compounds has been achieved through multi-step sequences, often starting from substituted pyrazole (B372694) or pyrimidine (B1678525) precursors. nih.govekb.eg One common approach involves the construction of the fused ring system followed by the introduction of various substituents. nih.gov For instance, a general synthetic scheme for pyrazolo[4,3-d]pyrimidine derivatives involves the reaction of a substituted carboxylic acid with appropriate reagents to form the core structure, followed by reactions to introduce different amine derivatives. nih.gov

Microwave-assisted synthesis is another powerful tool that can be utilized to accelerate the synthesis of these compounds. mdpi.com This technique has been successfully employed in the synthesis of chromeno[2,3-d]pyrimidine derivatives, demonstrating its potential for the rapid generation of compound libraries. mdpi.com

Future research in this area should focus on developing more convergent and atom-economical synthetic strategies. This will not only facilitate the synthesis of a wider range of this compound analogues but also make the process more cost-effective and environmentally friendly. The ability to easily modify different positions of the pyrido[4,3-d]pyrimidine core is crucial for establishing a comprehensive SAR and for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

Prospects for Rational Drug Design and Development of Next-Generation Therapeutic Agents

The this compound scaffold holds significant promise for the rational design and development of next-generation therapeutic agents. Its inherent "drug-like" properties, combined with its potential to interact with a variety of disease-relevant targets, make it an attractive starting point for drug discovery programs.

The development of PROTACs (Proteolysis Targeting Chimeras) represents an exciting frontier in drug discovery, and the pyrido[4,3-d]pyrimidine scaffold could potentially be incorporated into such modalities. nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The pyrido[4,3-d]pyrimidine core could serve as the "warhead" that binds to the target protein of interest.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-benzylpyrido[4,3-d]pyrimidin-4-amine to improve yield and purity?

  • Methodology : Utilize microwave-assisted synthesis (MAS) to accelerate reaction kinetics, as demonstrated for analogous pyridopyrimidin-4-amine derivatives. For example, microwave irradiation at 120–150°C for 10–30 minutes under solvent-free conditions can enhance reaction efficiency by reducing side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Validate outcomes using HPLC (≥95% purity) and LC-MS for molecular confirmation.

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and bond angles (e.g., mean C–C bond length: 1.39 Å, R factor <0.03) .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrimidine ring protons at δ 8.0–9.0 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 265.2) and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Kinase inhibition assays : Test against ErbB family kinases (e.g., EGFR, HER2) using ADP-Glo™ kits, with IC50_{50} values <100 nM indicating potent activity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MDA-MB-435, SKOV-3) to compare potency in parental vs. multidrug-resistant (MDR) models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of selective kinase inhibitors based on this compound?

  • Methodology :

  • Substituent modification : Introduce ethynyl or methylsulfanyl groups at position 6 to enhance covalent binding to kinase ATP pockets (e.g., 6-ethynyl derivatives show 10× selectivity for ErbB over p38 MAP kinase) .
  • Bioisosteric replacement : Replace the benzyl group with morpholine or cyclohexylmethyl to improve solubility while retaining affinity (e.g., logP reduction from 3.2 to 2.5) .
  • Computational docking : Use AutoDock Vina to predict binding poses and validate with co-crystallography data (e.g., RMSD <2.0 Å) .

Q. How should researchers resolve contradictions in reported bioactivity data for pyridopyrimidin-4-amine derivatives?

  • Methodology :

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration, incubation time). For example, IC50_{50} discrepancies in SKOV-3 cells (38.6 nM vs. 278 nM) may arise from P-glycoprotein overexpression in MDR models .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify secondary targets (e.g., Abl1, Src) that contribute to variable activity .

Q. What mechanistic insights can be gained from studying the Dimroth rearrangement in pyridopyrimidin-4-amine synthesis?

  • Methodology :

  • Kinetic studies : Monitor rearrangement progress via 1H^1H-NMR at elevated temperatures (80–100°C) to determine activation energy (e.g., ΔG‡ ≈ 25 kcal/mol) .
  • Isotopic labeling : Use 15N^{15}N-labeled intermediates to trace nitrogen migration pathways during ring transformation .

Q. How can computational chemistry predict the metabolic stability of this compound derivatives?

  • Methodology :

  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate cytochrome P450 metabolism (e.g., CYP3A4 clearance) and plasma protein binding (>90%) .
  • Molecular dynamics (MD) : Simulate hepatic microsomal degradation pathways (e.g., oxidative dealkylation at the benzyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.